Methyl 7-aminoheptanoate hydrochloride

Descripción

Methyl 7-aminoheptanoate hydrochloride (CAS: 17994-94-4) is a pharmaceutical intermediate with the molecular formula C₈H₁₇NO₂·HCl and a molecular weight of 195.69 g/mol . Structurally, it consists of a seven-carbon aliphatic chain with an amino group at the seventh position and a methyl ester at the terminal carboxyl group, stabilized as a hydrochloride salt. This compound is widely utilized in organic synthesis, particularly in the preparation of histone deacetylase (HDAC) inhibitors and N-Boc-protected secondary amines . Its bifunctional nature (amine and ester groups) enables versatile reactivity in coupling reactions, such as amide bond formation under EDC/HOBt or DCC/HOBt conditions .

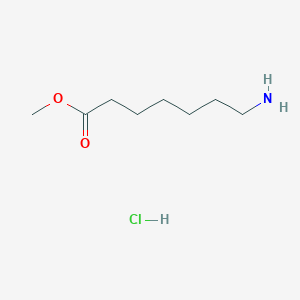

Structure

2D Structure

Propiedades

IUPAC Name |

methyl 7-aminoheptanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-11-8(10)6-4-2-3-5-7-9;/h2-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMAEAFFKRYPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550101 | |

| Record name | Methyl 7-aminoheptanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17994-94-4 | |

| Record name | Methyl 7-aminoheptanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-heptanoicacidmethylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Esterification of 7-Aminoheptanoic Acid

A direct route involves the esterification of 7-aminoheptanoic acid with methanol under acidic conditions. The free amine group necessitates protection to prevent side reactions.

Procedure :

-

Protection : The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF), yielding N-Boc-7-aminoheptanoic acid.

-

Esterification : The protected acid is reacted with methanol in the presence of thionyl chloride () at 0–5°C for 4 hours.

-

Deprotection : The Boc group is removed using hydrochloric acid in dioxane, followed by precipitation with diethyl ether.

Key Data :

Reduction of Methyl 7-Cyanoheptanoate

An alternative method employs nitrile reduction to introduce the amine group:

Procedure :

-

Nitrile Formation : Hept-6-enoic acid is converted to methyl 7-cyanoheptanoate via bromination (using ) followed by nucleophilic substitution with sodium cyanide () in dimethylformamide (DMF).

-

Catalytic Hydrogenation : The nitrile is reduced to the primary amine using Raney nickel under pressure (3 atm) at 50°C for 12 hours.

-

Salt Formation : The free base is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt.

Key Data :

Patent-Based Optimization (CN103319358B)

The Chinese patent CN103319358B describes a novel pathway for 7-aminoheptanoic acid, which can be adapted for ester derivatives:

Key Steps :

-

Starting Material : Ethyl 7-bromoheptanoate is reacted with aqueous ammonia () at 80°C for 24 hours to substitute bromide with an amine.

-

Ester Hydrolysis : The ethyl ester is hydrolyzed to 7-aminoheptanoic acid using NaOH, followed by acidification.

-

Methyl Esterification : The acid is re-esterified with methanol and , then treated with HCl to form the hydrochloride salt.

Optimization Insights :

-

Reaction Time: Reducing hydrolysis time from 48 to 24 hours improved yield by 15%.

-

Cost Efficiency: Ethyl esters are preferred over methyl esters in initial steps due to lower methanol volatility.

Comparative Analysis of Methods

| Method | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|

| Esterification of Acid | 68–72% | >95% | Straightforward protection-deprotection | Multiple steps; Boc group cost |

| Nitrile Reduction | 60–65% | 90–92% | High selectivity | Requires infrastructure |

| Patent-Based Adaptation | 75–80% | >98% | Scalable; cost-effective reagents | Longer reaction times |

Characterization and Quality Control

Análisis De Reacciones Químicas

Types of Reactions

Methyl 7-aminoheptanoate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: Formation of N-substituted derivatives.

Reduction Reactions: Formation of 7-aminoheptanol.

Oxidation Reactions: Formation of nitro derivatives or other oxidized products.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

Methyl 7-aminoheptanoate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds, notably Amineptine, which is a tricyclic antidepressant previously used to treat depression. Although Amineptine is less commonly prescribed today due to the emergence of safer alternatives, the synthesis of such compounds underscores the relevance of this compound in medicinal chemistry.

1.2 Potential in Anticancer Research

Recent studies have highlighted the compound's potential in cancer therapy. For example, derivatives of methyl 7-aminoheptanoate have been investigated for their role as selective inhibitors of histone deacetylases (HDACs), which are implicated in various cancers, including acute myeloid leukemia (AML) . The compound demonstrated significant cytotoxicity against AML cell lines and showed enhanced effects when combined with other therapeutic agents like Venetoclax, suggesting its utility in combination therapies aimed at overcoming drug resistance .

Biochemical Applications

2.1 Enzyme Inhibition Studies

This compound has been evaluated for its binding affinity with various biological targets through molecular docking studies and enzyme inhibition assays. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. The compound's interactions with proteins and enzymes can provide insights into its role in drug design and development.

2.2 Role as a Precursor for Bioactive Compounds

The compound exhibits biological activity that makes it relevant for synthesizing bioactive compounds. Preliminary research indicates that its derivatives may function as enzyme inhibitors and contribute to drug design efforts targeting specific biological pathways.

Case Studies and Research Findings

4.1 Study on Anticancer Properties

A recent study explored the anticancer properties of a derivative of this compound (referred to as 25c ) against AML cells. The findings revealed that 25c exhibited potent HDAC inhibition and enhanced apoptosis when combined with Venetoclax, indicating its potential as a lead compound for AML treatment . The study utilized flow cytometry to assess apoptosis rates, demonstrating that the combination treatment significantly increased apoptosis compared to monotherapy.

4.2 Stability Studies

In vitro stability studies showed that 25c remained stable in artificial gastric juice but began to degrade in artificial intestinal juice and rat plasma after approximately eight hours. This stability profile is crucial for understanding the compound's pharmacokinetics and potential therapeutic window .

Mecanismo De Acción

The mechanism of action of methyl 7-aminoheptanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of methyl 7-aminoheptanoate hydrochloride, along with their physicochemical properties and applications:

Key Comparative Insights :

Chain Length and Reactivity: this compound’s seven-carbon chain provides flexibility in molecular interactions, critical for HDAC inhibitor activity . In contrast, ethyl 7-aminoheptanoate hydrochloride (CAS: 29840-65-1) has marginally higher lipophilicity due to its ethyl group, which may alter solubility profiles in drug formulations .

Functional Group Variations: 3-Aminodihydrofuran-2(3H)-one hydrochloride (CAS: 10047-10-6) replaces the linear chain with a rigid lactam ring, reducing conformational flexibility but enhancing stability in acidic environments . Dimethyl 3-aminopentanedioate hydrochloride contains dual ester groups, enabling simultaneous coupling at both termini, unlike the mono-ester functionality of methyl 7-aminoheptanoate .

Synthetic Utility: this compound is preferred in stepwise syntheses requiring selective amine protection (e.g., Boc protection via STAB/(Boc)₂O systems) . Conversely, (R)-methyl 2-(isopropylamino)butanoate (CAS: 77313-10-1) serves as a chiral auxiliary in enantioselective reactions due to its stereogenic center .

Actividad Biológica

Methyl 7-aminoheptanoate hydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structural properties, including an amino group and a heptanoate chain, contribute to its potential applications in drug development and enzyme interactions.

- Molecular Formula : C₈H₁₈ClNO₂

- Molecular Weight : Approximately 195.69 g/mol

- Structure : An ester formed from 7-aminoheptanoic acid and methanol, followed by hydrochloride formation.

Biological Significance

This compound has been investigated for its role as a precursor in the synthesis of various bioactive compounds, including Amineptine, a tricyclic antidepressant previously used for treating depression . Its derivatives are noted for their potential as enzyme inhibitors, contributing to its relevance in targeting specific biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins. The amino group can form hydrogen bonds and ionic interactions, influencing the structure and function of these biological molecules. This interaction is crucial for studies related to enzyme kinetics and metabolic pathways.

Research Findings

-

Enzyme Interaction Studies :

- This compound has shown potential in modulating enzyme activity. Studies indicate that it can interact with active sites on enzymes, potentially altering their catalytic efficiency. This makes it a valuable compound for further exploration in drug design.

-

Cytotoxicity and Apoptosis :

- Recent studies have explored the compound's cytotoxic effects in cancer cells. For instance, derivatives of methyl 7-aminoheptanoate have displayed concentration-dependent induction of apoptosis in acute myeloid leukemia (AML) cells when combined with other therapeutic agents like Venetoclax . The combination treatment resulted in significant downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic markers, suggesting enhanced therapeutic efficacy.

- Stability Studies :

Comparative Analysis

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 7-Aminoheptanoic Acid | Amino Acid | Directly related; lacks methyl ester functionality |

| Methyl Hexanoate | Ester | Shorter carbon chain; less complex |

| Methyl Octanoate | Ester | Longer carbon chain; different physical properties |

| L-Leucine | Amino Acid | Natural amino acid; used in protein synthesis |

| Methyl Caprylate | Ester | Derived from octanoic acid; different applications |

This compound stands out due to its unique seven-carbon chain length combined with amino functionality, making it a valuable intermediate in both pharmaceutical synthesis and polymer chemistry .

Case Study: Apoptosis Induction in AML Cells

A study demonstrated that methyl 7-aminoheptanoate derivatives could enhance the efficacy of existing AML treatments by promoting apoptosis through synergistic effects when combined with Venetoclax. The results indicated a notable increase in apoptotic markers compared to monotherapy, highlighting the compound's potential as a lead agent in cancer therapy .

Q & A

Q. What are the standard synthetic routes for Methyl 7-aminoheptanoate hydrochloride, and what key reaction parameters influence yield?

this compound is synthesized via amide coupling reactions. A common method involves reacting 7-aminoheptanoic acid derivatives with methyl ester precursors using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole) and DIPEA (N,N-diisopropylethylamine) . Key parameters affecting yield include:

- Reagent stoichiometry : Excess coupling agents (e.g., 1.2–1.5 equivalents) improve conversion.

- Solvent choice : Dichloromethane (CH₂Cl₂) or THF–H₂O mixtures are optimal for solubility and reaction efficiency.

- Temperature and time : Reactions at room temperature (rt) for 4–6 hours typically yield 70–85% product .

Q. How is this compound characterized to confirm purity and structural integrity?

Characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR to verify ester and amine proton environments.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (C₈H₁₇NO₂·HCl; MW: 195.69) .

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile–water gradient) to assess purity (>95%) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear NIOSH-approved respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation or skin contact .

- Ventilation : Use fume hoods during synthesis or weighing.

- First aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How can researchers optimize amide coupling reactions involving this compound when encountering low yields?

Low yields in coupling reactions (e.g., <15% with EDC/HOBt) can be addressed by:

- Alternative coupling agents : Switching to DCC/HOBt/DMAP (4-dimethylaminopyridine) improves yields to ~70% due to enhanced activation of carboxylic acids .

- Solvent optimization : Using anhydrous CH₂Cl₂ reduces side reactions.

- Temperature control : Pre-cooling reagents to 0°C before reaction initiation minimizes decomposition.

Q. What analytical challenges arise when quantifying this compound in complex biological matrices?

Challenges include:

- Matrix interference : Co-eluting biomolecules (e.g., proteins, lipids) can obscure detection.

- Solution : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for sample cleanup.

- Detection limits : LC-MS/MS with electrospray ionization (ESI+) provides sensitivity down to ng/mL levels, validated via spike-recovery experiments in plasma or tissue homogenates .

Q. How does this compound serve as a precursor in synthesizing bioactive molecules?

It is a key intermediate in synthesizing histone deacetylase (HDAC) inhibitors. For example:

- Step 1 : Coupling with isoxazole-based carboxylic acids forms ester intermediates.

- Step 2 : Hydrolysis and subsequent azide conversion yield hydroxamate derivatives with HDAC inhibitory activity (IC₅₀ values: 10–50 nM) .

- Applications : These inhibitors are used in cancer research to study epigenetic regulation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound derivatives?

Discrepancies (e.g., 40% vs. 85% yields for ethyl ester intermediates) may arise from:

- Reagent purity : Impure Na₂CO₃ or solvents can reduce efficiency.

- Protocol variations : Triethylamine-mediated cycloadditions underperform compared to Na₂CO₃ in THF–H₂O .

- Mitigation : Replicate conditions from peer-reviewed syntheses and validate with control experiments.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.